molecular formula C7H12ClNO2 B12607967 Prop-2-en-1-yl (3-chloropropyl)carbamate CAS No. 647027-78-9

Prop-2-en-1-yl (3-chloropropyl)carbamate

Cat. No.: B12607967
CAS No.: 647027-78-9
M. Wt: 177.63 g/mol
InChI Key: QBPFEJHKMUAJBP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-chloropropyl)carbamate is a chemical compound with a unique structure that combines an allyl group (prop-2-en-1-yl) and a chloropropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (3-chloropropyl)carbamate typically involves the reaction of allyl alcohol with 3-chloropropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Allyl alcohol+3-chloropropyl isocyanateProp-2-en-1-yl (3-chloropropyl)carbamate\text{Allyl alcohol} + \text{3-chloropropyl isocyanate} \rightarrow \text{this compound} Allyl alcohol+3-chloropropyl isocyanate→Prop-2-en-1-yl (3-chloropropyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-chloropropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl (3-chloropropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl carbamate: Lacks the chloropropyl group, making it less reactive in substitution reactions.

    3-chloropropyl carbamate: Lacks the allyl group, reducing its potential for oxidation reactions.

Uniqueness

Prop-2-en-1-yl (3-chloropropyl)carbamate is unique due to the presence of both the allyl and chloropropyl groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

647027-78-9

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

prop-2-enyl N-(3-chloropropyl)carbamate

InChI

InChI=1S/C7H12ClNO2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6H2,(H,9,10)

InChI Key

QBPFEJHKMUAJBP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCl

Origin of Product

United States

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